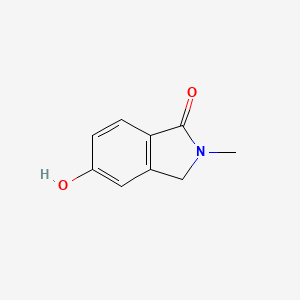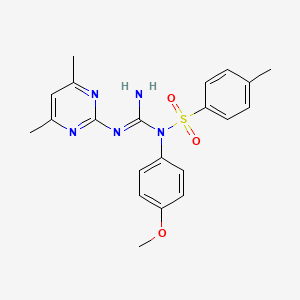![molecular formula C19H21ClN4O2S B2938251 7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893907-33-0](/img/structure/B2938251.png)
7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Src Family Tyrosine Kinase Inhibition
This compound is a potent and selective inhibitor of the Src family of tyrosine kinases . It’s particularly useful for probing the involvement of these kinases in cellular signaling. This has implications for research into cancer, as abnormal activation of Src kinases is often associated with the progression of various tumors.
Antitubercular Activity
The pyrimidine derivatives have been explored for their antitubercular activity . Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, this application is crucial for developing new therapeutic agents against TB.
Antioxidant Properties
Compounds with pyrimidine structures have shown significant antioxidant activities . This is important in the context of cellular damage and diseases where oxidative stress is a contributing factor. The ability to scavenge free radicals can be pivotal in preventing or mitigating such damage.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibitors of AchE, like this compound, can affect nerve pulse transmission, which is relevant for studies on neurodegenerative diseases and pesticides’ toxicological effects .
Anti-inflammatory Applications
Pyrimidine derivatives are known for their anti-inflammatory properties . This compound could be used in the development of new anti-inflammatory drugs, which is significant given the wide range of diseases where inflammation is a key pathological feature.
Antidepressant Effects
The structure of this compound suggests potential use in the treatment of depression. Pyrimidine derivatives have been associated with antidepressant effects, which could be explored further in psychiatric pharmacology .
Anticonvulsant Potential
Research has indicated that pyrimidine derivatives can have anticonvulsant effects . This opens up possibilities for the compound’s application in the development of new treatments for epilepsy and other seizure disorders.
Antiparasitic Activity
The compound’s structure is similar to other pyrimidine derivatives that have shown antiparasitic activities . This could be particularly useful in the treatment and prevention of diseases caused by parasitic infections.
Future Directions
The future directions of “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” could involve further exploration of its therapeutic potentials. Pyrimidopyrimidines attract considerable attention due to their high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mechanism of Action
Target of Action
The compound is a potent and selective inhibitor of the Src family of protein tyrosine kinases . The primary targets include Lck , Hck , Fyn , and EGFR .
Mode of Action
The compound interacts with its targets in an ATP-competitive manner . It inhibits the kinase activity of these proteins, thereby preventing the phosphorylation of downstream targets .
Biochemical Pathways
The Src family of protein tyrosine kinases plays a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can affect multiple signaling pathways, including those involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound is soluble in DMSO at a concentration of 25 mg/mL . It is recommended to store the compound at -20°C to maintain its stability
Result of Action
By inhibiting the Src family of protein tyrosine kinases, the compound can potentially influence various cellular processes. For instance, it may affect cell proliferation and survival, potentially leading to growth inhibition in certain cell types .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at -20°C, suggesting that low temperatures may be necessary for maintaining its stability . .
properties
IUPAC Name |
7-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRMNOYJKVVBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)
![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)
![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)
![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)
![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)


![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)
![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)